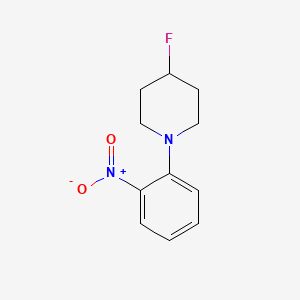

4-Fluoro-1-(2-nitrophenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-(2-nitrophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-9-5-7-13(8-6-9)10-3-1-2-4-11(10)14(15)16/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFUUIKTQWJSMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 1 2 Nitrophenyl Piperidine

Nucleophilic Aromatic Substitution (SNAr) Approaches

The final key step in synthesizing 4-Fluoro-1-(2-nitrophenyl)piperidine is the formation of the C-N bond between the 4-fluoropiperidine (B2509456) ring and the 2-nitrophenyl group. This is typically accomplished via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Reaction Pathways Involving Activated Fluoronitrobenzene Precursors

The SNAr mechanism is a two-step addition-elimination process well-suited for this synthesis. The reaction involves the nucleophilic attack of 4-fluoropiperidine on an activated aryl halide, typically 1-fluoro-2-nitrobenzene (B31998). The aromatic ring of 1-fluoro-2-nitrobenzene is 'activated' towards nucleophilic attack by the presence of the strongly electron-withdrawing nitro (-NO₂) group positioned ortho to the fluorine leaving group. This activation is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction.

The general reactivity order for leaving groups in activated SNAr reactions, often called the "element effect," is F > Cl ≈ Br > I. nih.gov This makes 1-fluoro-2-nitrobenzene a highly effective substrate, as fluoride (B91410) is an excellent leaving group in this context. nih.gov The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a base like potassium carbonate (K₂CO₃) to neutralize the generated hydrofluoric acid.

Catalytic Enhancements in SNAr Processes

While the SNAr reaction can proceed thermally, catalytic methods have been developed to enhance its efficiency and mildness. Studies on analogous reactions with piperidine (B6355638) have shown that the amine nucleophile itself can act as a base catalyst, particularly in aprotic solvents. psu.edursc.org The rate of reaction in many aprotic solvents increases with the concentration of piperidine, indicating that a second molecule of the amine assists in the rate-determining step, which is often the expulsion of the leaving group from the Meisenheimer intermediate. psu.edursc.org

Furthermore, research into the reactions of piperidine with various nitroaryl ethers has provided clear evidence for base catalysis, where additives can significantly influence reaction rates. rsc.orgacs.org In some systems, the departure of the leaving group is facilitated by general-acid catalysis, pointing to a specific base-general acid mechanism. rsc.org The choice of solvent also plays a critical role; hydrogen-bond donor solvents can assist in the departure of the fluoride ion, altering the rate-limiting step of the reaction. rsc.org

Cyclization and Annulation Strategies for Piperidine Ring Formation

The synthesis of the 4-fluoropiperidine core is a prerequisite for the final SNAr step. Various synthetic strategies, including cyclization and annulation, have been developed to construct this crucial fluorinated heterocycle.

Intramolecular Cyclization Methods

Intramolecular cyclization involves the formation of the piperidine ring from a single linear molecule containing a nitrogen source and a reactive site. nih.gov This approach offers a high degree of control over the resulting stereochemistry. A multitude of methods exist for this transformation, including metal-catalyzed cyclizations, radical-mediated cyclizations, and intramolecular Michael additions. nih.govresearchgate.net

For instance, copper-catalyzed intramolecular C-H amination of N-fluoride amides has been shown to be an effective method for synthesizing piperidines. acs.org Another approach is the radical cyclization of unsaturated amino-aldehydes, which can be initiated using a cobalt(II) catalyst. nih.gov Reductive hydroamination/cyclization cascades of alkynes also provide a pathway to the piperidine skeleton. nih.gov These methods highlight the versatility of intramolecular strategies in constructing the piperidine ring system.

| Method | Description | Key Features |

|---|---|---|

| Metal-Catalyzed Cyclization | Transition metals (e.g., Pd, Rh, Cu) catalyze the formation of a C-N or C-C bond to close the ring. nih.gov | Often allows for high stereocontrol through the use of chiral ligands. nih.gov |

| Radical-Mediated Cyclization | A radical is generated on the linear precursor, which then attacks an unsaturated bond to form the ring. nih.gov | Effective for constructing highly substituted piperidines. nih.gov |

| Intramolecular aza-Michael Reaction | An amine nucleophile adds to an α,β-unsaturated carbonyl or nitrile within the same molecule. nih.gov | A straightforward method often facilitated by organocatalysis. nih.gov |

| Reductive Amination | An intramolecular reaction between an aldehyde or ketone and an amine, followed by reduction, forms the ring. nih.gov | Common and reliable method for N-heterocycle formation. nih.gov |

Intermolecular Annulation Protocols

Intermolecular annulation strategies construct the piperidine ring by combining two or more separate components. nih.gov These methods, often referred to as cycloadditions, are powerful for rapidly building molecular complexity. Common approaches include [5+1] and [4+2] annulations. nih.govnih.govrsc.org

The [5+1] annulation typically involves the reaction of a five-carbon component with a one-atom component (usually the nitrogen). A classic example is the condensation of an amine with a dialdehyde (B1249045) or diketone, followed by reductive cyclization. nih.gov The [4+2] annulation, or aza-Diels-Alder reaction, involves the reaction of a four-atom component (like an azadiene) with a two-atom component (an alkene or alkyne) to form the six-membered ring. rsc.org These protocols can be tuned to favor the formation of piperidines over other heterocycles like pyrrolidines by carefully controlling reaction conditions such as reagents, concentration, and solvent media. nih.gov

Palladium-Catalyzed Annulation for Fluorinated N-Heterocycles

Palladium catalysis has emerged as a particularly powerful tool for constructing complex heterocyclic frameworks, including fluorinated piperidines. nih.govnih.govorganic-chemistry.org A notable strategy is the Pd-catalyzed [4+2] annulation of α-fluoro-β-ketoesters with cyclic carbamates to generate 3-fluoropiperidine (B1141850) derivatives. nih.gov Although this specific method yields a regioisomer of the desired precursor, the underlying strategy is highly adaptable and showcases a state-of-the-art approach to fluorinated piperidine synthesis.

The reaction proceeds under mild conditions, typically using a palladium source like Pd(dba)₂ and a suitable ligand. This methodology is highly modular, allowing for the rapid construction of the piperidine core from readily available starting materials. nih.gov The resulting products can be further functionalized, demonstrating their utility as versatile synthetic intermediates. nih.gov The development of such catalytic annulations is significant for accessing fluorinated piperidine scaffolds, which are of high interest in pharmaceutical research. rsc.orgacs.orgnih.gov

| Starting Materials | Catalyst System | Conditions | Product Type | Yield |

|---|---|---|---|---|

| α-Fluoro-β-ketoester + Cyclic Carbamate | 5 mol % Pd(dba)₂ + 15 mol % Ligand L1 | CH₂Cl₂, Room Temperature, 18 h | 3-Fluoropiperidine Imine | High |

| Aryl α-SCF₃-ketone + Cyclic Carbamate | 5 mol % Pd(dba)₂ + 15 mol % Ligand L1 | CH₂Cl₂, 40 °C | 3-Trifluoromethylthio-piperidine | Excellent (after reduction) |

Reductive Approaches and Hydrogenation Techniques

Reductive methods, particularly catalytic hydrogenation, are fundamental in synthesizing the saturated piperidine ring from aromatic precursors like pyridines. researchgate.net These techniques are valued for their step economy and cleanliness, utilizing hydrogen gas or other hydrogen sources to achieve saturation. dicp.ac.cn

The assembly of the fluorinated piperidine ring can be effectively achieved through the catalytic hydrogenation of corresponding fluoropyridine precursors. nih.gov This transformation is a powerful tool for converting abundant and relatively inexpensive starting materials into valuable saturated building blocks. nih.gov A significant challenge in this approach is preventing the unintended removal of the fluorine atom (hydrodefluorination), which would lead to non-fluorinated byproducts. nih.gov

Heterogeneous catalysts are commonly employed for this purpose. For instance, palladium-based catalysts have demonstrated efficacy in the cis-selective reduction of fluoropyridines. nih.gov This method can selectively reduce the pyridine (B92270) ring while tolerating other aromatic systems that may be present in the molecule. nih.gov The process typically involves reacting the fluoropyridine substrate with hydrogen gas in the presence of the catalyst under controlled temperature and pressure. researchgate.net

Table 1: Catalysts and Conditions for Piperidine Ring Formation via Hydrogenation

| Catalyst Type | Common Substrate | Key Feature |

|---|---|---|

| Heterogeneous Palladium (e.g., Pd/C) | Fluoropyridines | Enables selective reduction of the pyridine ring over other aromatic systems. nih.gov |

| Rhodium on Carbon (Rh/C) | Pyridines | Often requires specific conditions to avoid over-reduction or side reactions. researchgate.net |

| Platinum Oxide (PtO₂) | Pyridines | Can be used but may require optimization to achieve desired selectivity. researchgate.net |

Beyond ring formation, catalytic hydrogenation is also a standard method for reducing the nitro group on the phenyl ring to an amine, should the corresponding aniline (B41778) derivative be the desired final product.

Achieving enantiomeric control during the synthesis of chiral piperidines is crucial for developing stereospecific pharmaceuticals. Asymmetric hydrogenation offers a direct route to optically pure piperidines from prochiral precursors. dicp.ac.cn This avoids traditional multi-step syntheses and resolutions, which can be inefficient. dicp.ac.cn

Several advanced catalytic systems have been developed for this purpose:

Iridium-Catalyzed Hydrogenation: Chiral iridium complexes have been successfully used for the asymmetric hydrogenation of pyridinium (B92312) salts. This strategy can produce highly functionalized piperidine derivatives, such as cis-configured hydroxypiperidine esters, with excellent yields, diastereoselectivity, and enantioselectivity (e.g., up to 96% yield, >20:1 dr, and 97% ee). rsc.org

Rhodium-Catalyzed Transfer Hydrogenation: An alternative approach involves a rhodium-catalyzed reductive transamination. In this method, a pyridinium salt reacts with a chiral primary amine in the presence of a hydrogen source like formic acid. This process induces chirality on the newly formed piperidine ring with high selectivity. dicp.ac.cn

Palladium-Catalyzed Systems: Enantioselective hydrogenation has also been explored using palladium catalysts modified with chiral auxiliaries, such as cinchonidine. unige.ch In these systems, interactions between the substrate, the chiral modifier, and the catalyst surface direct the hydrogenation to favor the formation of one enantiomer over the other. unige.ch

The development of these methods provides powerful tools for accessing specific stereoisomers of complex piperidine derivatives. dicp.ac.cnrsc.org

Multi-Component and One-Pot Reaction Sequences

To enhance synthetic efficiency, reduce waste, and shorten production times, multi-component reactions (MCRs) and one-pot sequences are increasingly employed in the synthesis of complex molecules like substituted piperidines. mdpi.comresearchgate.net

One-pot reactions integrate several sequential transformations without isolating intermediates. mdpi.com A reported one-pot route to construct piperidines involves the integration of amide activation, reduction, and intramolecular nucleophilic substitution. mdpi.com This strategy allows for the convenient synthesis of various N-substituted piperidines under mild, metal-free conditions, starting from readily available halogenated amides. mdpi.com

Table 2: Comparison of Synthetic Strategies

| Strategy | Description | Advantages |

|---|---|---|

| Stepwise Synthesis | Traditional approach with isolation and purification of intermediates at each step. | Allows for characterization of each intermediate. |

| One-Pot Reaction | Multiple reaction steps are performed sequentially in the same reactor without isolating intermediates. mdpi.com | Reduced work-up, less solvent waste, time-saving. mdpi.comresearchgate.net |

| Multi-Component Reaction (MCR) | Three or more reactants are combined in a single step to form the final product. nih.gov | High atom economy, operational simplicity, rapid access to molecular diversity. researchgate.netnih.gov |

These advanced sequences represent a move towards more sustainable and efficient chemical manufacturing. researchgate.net

Optimization of Reaction Conditions and Process Development for Enhanced Yield and Purity

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization of reaction conditions to maximize yield, purity, and safety while minimizing costs. For the synthesis of compounds like this compound, which likely involves nucleophilic aromatic substitution, key parameters are systematically investigated. evitachem.com

A common approach involves using Design of Experiments (DoE), such as a Central Composite Rotatable Design, to efficiently study the effects of multiple variables simultaneously. researchgate.net The parameters typically optimized include:

Temperature: Influences reaction rate and selectivity.

Residence Time: The duration the reactants spend in the reactor.

Molar Ratio of Reactants: Affects conversion rates and can minimize side product formation. researchgate.net

Recent advancements in process development utilize microreactor technology for continuous flow synthesis. Microreactors offer superior heat and mass transfer, precise control over reaction conditions, and enhanced safety, which can lead to higher conversions and selectivities compared to traditional batch processes. researchgate.net For the synthesis of a structurally related compound, 4-(2-fluoro-4-nitrophenyl)morpholine, a continuous process in a microreactor was optimized, achieving a high production rate (157-195 mg/h) at elevated temperatures (105 °C) and short residence times (50 s). researchgate.net Such process intensification is critical for efficient and scalable manufacturing of pharmaceutical intermediates.

Table 3: Key Parameters for Process Optimization

| Parameter | Typical Effect on Reaction | Optimization Goal |

|---|---|---|

| Temperature | Increases reaction rate; may decrease selectivity. | Find optimal balance between rate and purity. researchgate.net |

| Reactant Molar Ratio | Can drive the reaction to completion and minimize byproducts. | Maximize conversion of the limiting reactant. researchgate.net |

| Residence Time | Determines the extent of reaction completion. | Achieve high conversion in the shortest possible time. researchgate.net |

| Catalyst Loading | Affects reaction rate. | Use the minimum amount of catalyst for efficient conversion. |

| Solvent | Influences solubility and reactivity. | Select a solvent that maximizes yield and facilitates purification. evitachem.com |

Chemical Reactivity and Transformation Mechanisms of 4 Fluoro 1 2 Nitrophenyl Piperidine

Nucleophilic and Electrophilic Reactivity on the Nitrophenyl Moiety

The nitrophenyl moiety of 4-Fluoro-1-(2-nitrophenyl)piperidine is characterized by a significant electron deficiency, a direct consequence of the potent electron-withdrawing nature of the nitro (NO₂) group. cymitquimica.com This property profoundly influences the ring's susceptibility to both nucleophilic and electrophilic attacks.

Nucleophilic Aromatic Substitution (SNAr): The presence of the nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The nitro group, being ortho to the piperidine (B6355638) substituent and meta to the fluorine atom, effectively delocalizes the negative charge in the intermediate formed upon nucleophilic attack. This stabilization is crucial for the reaction to proceed. The fluorine atom at the para-position relative to the piperidine nitrogen serves as an excellent leaving group in SNAr reactions. Consequently, the compound can react with various nucleophiles, such as amines or thiols, leading to the substitution of the fluorine atom. The reaction proceeds through a well-established two-step mechanism involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Electrophilic Aromatic Substitution: Conversely, the strong deactivating effect of the nitro group makes the aromatic ring highly resistant to electrophilic aromatic substitution. The electron-withdrawing properties of both the nitro group and, to a lesser extent, the piperidino group (due to the influence of the nitro group) reduce the electron density of the phenyl ring, making it a poor target for electrophiles. Any electrophilic attack, if forced under harsh conditions, would be directed by the existing substituents, but such reactions are generally not favored for this compound.

Transformations at the Piperidine Nitrogen Atom

The nitrogen atom within the piperidine ring is a tertiary amine. cymitquimica.com In typical N-aryl piperidines, this nitrogen atom exhibits both basic and nucleophilic properties. However, in this compound, these characteristics are significantly attenuated. The direct attachment of the nitrogen to the strongly electron-withdrawing 2-nitrophenyl ring pulls electron density away from the nitrogen, thereby reducing its basicity and nucleophilicity.

Redox Chemistry of the Nitro Group: Reduction Pathways

The nitro group is a versatile functional group that can undergo a series of reduction reactions, typically involving the transfer of up to six electrons to form the corresponding primary amine. This transformation is a cornerstone in the synthesis of various derivatives and is often a critical metabolic pathway for nitroaromatic compounds. nih.gov

The reduction of the nitro group in this compound proceeds through a well-defined sequence of intermediates. nih.gov This multi-step process can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or dissolving metals (e.g., Sn in HCl). The ultimate product of this six-electron reduction is 4-fluoro-1-(2-aminophenyl)piperidine.

The pathway involves the sequential formation of nitroso and hydroxylamino intermediates, which are generally reactive and not isolated under typical reduction conditions. nih.gov The reduction of the nitroso group to the hydroxylamine (B1172632) is often significantly faster than the initial reduction of the nitro group. nih.gov

Table 1: Stepwise Reduction of the Nitro Group

| Stage | Functional Group | Oxidation State of Nitrogen | Electrons Transferred (Cumulative) |

| Starting Material | Nitro (R-NO₂) | +3 | 0 |

| Intermediate | Nitroso (R-NO) | +1 | 2 |

| Intermediate | Hydroxylamine (R-NHOH) | -1 | 4 |

| Final Product | Amine (R-NH₂) | -3 | 6 |

Role of the Fluorine Atom in Directing Reactivity

Activation in SNAr Reactions : As mentioned previously, the fluorine atom is an effective leaving group in nucleophilic aromatic substitution reactions. Its departure is facilitated by the electron-withdrawing nitro group, which stabilizes the transition state and the Meisenheimer intermediate.

Modulation of Physicochemical Properties : The presence of fluorine significantly increases the lipophilicity of the molecule. cymitquimica.com This property is often exploited in medicinal chemistry to enhance the ability of a compound to cross biological membranes.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. In drug design, the strategic placement of a fluorine atom can block sites that are susceptible to metabolic oxidation, thereby increasing the compound's biological half-life. nih.gov

Mechanistic Investigations through Advanced Kinetic Studies

To gain deeper insight into the reaction pathways of compounds like this compound, chemists employ advanced kinetic studies to probe mechanisms, identify intermediates, and characterize transition states.

The study of reaction mechanisms often involves detecting or inferring the existence of short-lived intermediates and the high-energy transition states that connect them. For SNAr reactions involving this compound, the key intermediate is the Meisenheimer complex. Spectroscopic techniques can sometimes be used to observe these highly colored species directly.

In more complex transformations, such as base-promoted elimination reactions in related fluoronitrophenyl systems, computational chemistry plays a vital role. Quantum-chemical calculations can map the potential energy surface of a reaction, allowing for the geometric and energetic characterization of transition states. nih.gov Such studies have been used to distinguish between concerted and stepwise mechanisms, for instance, by identifying whether bond-breaking and bond-forming events occur simultaneously or sequentially. nih.gov For some reactions of similar compounds with amines, complex multistep mechanisms involving ion-pair intermediates, denoted as (E1cB)ip, have been proposed based on kinetic data. rsc.org

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for understanding the structure of the transition state. princeton.edu This effect arises from the difference in reaction rates between a molecule containing a lighter isotope (e.g., hydrogen, ¹H) and one containing a heavier isotope (e.g., deuterium (B1214612), ²H) at a specific position. The change in mass affects the vibrational frequency of the chemical bond, which can alter the activation energy of the reaction. princeton.eduepfl.ch

A significant primary KIE (typically kH/kD > 2) is observed when a C-H bond is broken in the rate-determining step. princeton.edu Conversely, a KIE value close to 1 suggests the C-H bond is not broken in the slow step. princeton.edu Leaving-group KIEs, such as the ¹⁸F/¹⁹F KIE, can provide information about the extent of C-F bond cleavage in the transition state. researchgate.net

For instance, in a hypothetical reaction where a base removes a proton from a carbon adjacent to the nitrophenyl ring, a large primary deuterium KIE would suggest a mechanism where C-H bond cleavage is rate-limiting (like E2 or E1cB). In contrast, a negligible fluorine leaving-group KIE might indicate that C-F bond scission occurs in a fast step after the rate-determining step. researchgate.net The magnitude of the KIE can provide subtle details about the symmetry of the transition state. princeton.edu

Table 2: Illustrative Interpretation of Kinetic Isotope Effects (KIEs)

| KIE Type | Example Measurement | Typical Value | Mechanistic Implication |

| Primary Deuterium KIE | kH / kD | > 2 | C-H bond is broken in the rate-determining step. |

| Primary Deuterium KIE | kH / kD | ≈ 1 | C-H bond is not broken in the rate-determining step. |

| Leaving Group Fluorine KIE | k¹⁸F / k¹⁹F | > 1.01 | C-F bond is significantly broken in the rate-determining step. |

| Leaving Group Fluorine KIE | k¹⁸F / k¹⁹F | ≈ 1 | C-F bond cleavage occurs after the rate-determining step. |

Derivatization and Analog Synthesis from 4 Fluoro 1 2 Nitrophenyl Piperidine

Regioselective Introduction of Additional Functional Groups on the Piperidine (B6355638) Ring

The introduction of functional groups onto the piperidine ring of 4-fluoro-1-(2-nitrophenyl)piperidine in a regioselective manner is a key strategy for creating structural diversity. While direct C-H functionalization of the piperidine ring can be challenging, modern synthetic methods offer potential pathways.

Rhodium-catalyzed C-H insertion reactions, for instance, have been employed for the site-selective functionalization of N-arylpiperidines. nih.govnih.gov The regioselectivity of these reactions is often controlled by the choice of catalyst and any directing groups present on the substrate. nih.gov For this compound, the 2-nitrophenyl group itself can influence the reactivity of the adjacent C-H bonds on the piperidine ring. The positions ortho to the nitrogen (C2 and C6) are electronically activated, making them potential sites for functionalization. However, steric hindrance from the bulky nitrophenyl group might direct reactions to the less hindered C3 and C5 positions.

Palladium-catalyzed C(sp3)-H arylation is another powerful tool for the regioselective functionalization of saturated heterocycles like piperidine. acs.org By employing specific ligands, it is possible to direct the arylation to either the α- or β-positions of the piperidine ring. researchgate.net For N-Boc protected piperidines, ligand-controlled β-arylation has been successfully demonstrated. researchgate.net A similar strategy could potentially be adapted for this compound, likely after a temporary modification of the N-aryl substituent to a protecting group that is compatible with the catalytic system.

The table below summarizes potential regioselective functionalization strategies applicable to the piperidine ring.

| Position | Reaction Type | Potential Reagents/Catalysts | Expected Outcome |

| C2/C6 | C-H Arylation | Pd(OAc)₂, Ligands (e.g., biarylphosphines) | Introduction of an aryl group |

| C3/C5 | C-H Insertion | Rh₂(OAc)₄, Diazo compounds | Introduction of a carbene-derived functional group |

| C4 | Directed C-H Functionalization | Introduction of a directing group at C4 | Site-specific introduction of various functional groups |

This table presents hypothetical applications of known methodologies to the target compound.

Modification of the Nitrophenyl Substituent

The 2-nitrophenyl group of this compound is rich in chemical reactivity, offering several avenues for modification. The most prominent transformation is the reduction of the nitro group to an amine, which fundamentally alters the electronic properties of the aromatic ring and opens up a vast number of subsequent derivatization possibilities. masterorganicchemistry.com

The reduction of the nitro group can be achieved using a variety of reagents, with the choice of reagent often depending on the presence of other functional groups in the molecule. commonorganicchemistry.com Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient method. commonorganicchemistry.com Alternatively, metal-based reductions using reagents such as iron (Fe) in acidic media, tin(II) chloride (SnCl₂), or zinc (Zn) are also commonly employed. masterorganicchemistry.comcommonorganicchemistry.com The resulting 2-amino-4-fluorophenyl)piperidine is a key intermediate for the synthesis of various heterocyclic systems, as will be discussed in the next section.

Beyond reduction, the fluorine atom on the nitrophenyl ring can also be a site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the ortho-nitro group activates the fluorine atom towards displacement by various nucleophiles, such as amines, alkoxides, or thiolates. This allows for the introduction of a wide range of substituents at the C4 position of the phenyl ring.

The following table outlines key modifications of the nitrophenyl substituent.

| Modification | Reagents | Product |

| Nitro group reduction | H₂, Pd/C or Fe, HCl or SnCl₂, HCl | 1-(2-Amino-4-fluorophenyl)piperidine |

| Fluorine substitution | R-NH₂, base | 1-(2-Nitro-4-(alkylamino)phenyl)piperidine |

| Fluorine substitution | R-OH, base | 1-(2-Nitro-4-alkoxyphenyl)piperidine |

| Fluorine substitution | R-SH, base | 1-(2-Nitro-4-(alkylthio)phenyl)piperidine |

Synthesis of Related Piperidine-Containing Nitrogen Heterocycles

The derivatization of this compound can lead to the formation of more complex, fused heterocyclic systems. A particularly important pathway involves the reduction of the nitro group to an amine, followed by intramolecular cyclization reactions.

The reduction product, 1-(2-amino-4-fluorophenyl)piperidine, is an ortho-diamino-substituted benzene (B151609) derivative, which is a classic precursor for the synthesis of benzimidazoles. mdpi.comsemanticscholar.org Condensation of this diamine with various aldehydes or carboxylic acids (or their derivatives) leads to the formation of 2-substituted benzimidazoles containing a piperidine moiety. google.com This approach provides a modular synthesis of a library of compounds with potential biological activities.

Another possibility is the intramolecular cyclization of derivatives of 1-(2-amino-4-fluorophenyl)piperidine to form other heterocyclic rings. For instance, reaction with a suitable two-carbon electrophile could lead to the formation of a pyrazine (B50134) ring fused to the benzene ring. Furthermore, intramolecular cyclization of piperidine carboxamides, derived from the functionalization of the piperidine ring, can lead to the formation of piperidin-3-yl-oxathiazol-2-ones. researchgate.net

The table below illustrates the synthesis of related heterocycles from derivatives of this compound.

| Starting Derivative | Reaction Type | Reagents | Heterocyclic Product |

| 1-(2-Amino-4-fluorophenyl)piperidine | Condensation/Cyclization | R-CHO or R-COOH | 2-Substituted-4-fluoro-1-(piperidin-1-yl)-1H-benzo[d]imidazole |

| 1-(2-Amino-4-fluorophenyl)piperidine | Cyclization | Phosgene (B1210022) or its equivalent | 4-Fluoro-1-(piperidin-1-yl)-1H-benzo[d]imidazol-2(3H)-one |

| Functionalized Piperidine Carboxamide | Intramolecular Cyclization | Chlorocarbonylsulfenyl chloride | Piperidin-3-yl-oxathiazol-2-one derivative |

Strategies for Stereoselective Derivatization

The introduction of stereocenters in a controlled manner is a critical aspect of modern organic synthesis, particularly in the development of chiral drugs. While this compound itself is achiral, its derivatization can generate one or more stereocenters.

One common strategy for achieving stereoselectivity is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For example, a chiral auxiliary could be attached to the piperidine nitrogen (after removal of the nitrophenyl group), and then subsequent functionalization of the piperidine ring would proceed with high diastereoselectivity. researchgate.netcdnsciencepub.com

Another approach is the use of chiral catalysts in reactions that introduce new stereocenters. For instance, asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor to the piperidine ring could establish stereocenters. acs.org Similarly, enantioselective C-H functionalization reactions catalyzed by chiral transition metal complexes can be used to introduce substituents on the piperidine ring in a stereocontrolled manner. nih.gov

The development of stereoselective routes to substituted piperidines is an active area of research, with many methods being developed for the synthesis of piperidine-containing natural products and pharmaceuticals. nih.gov These general strategies could be adapted for the stereoselective derivatization of this compound.

The following table summarizes general strategies for stereoselective derivatization applicable to the synthesis of chiral analogs from this compound.

| Strategy | Description | Potential Application |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct a stereoselective reaction. | Attachment of a chiral auxiliary to the piperidine nitrogen to control the stereoselective functionalization of the piperidine ring. |

| Chiral Catalysis | Use of a chiral catalyst to promote an enantioselective or diastereoselective reaction. | Asymmetric hydrogenation of a precursor, or enantioselective C-H functionalization of the piperidine ring. |

| Substrate Control | Use of an existing stereocenter in the molecule to direct the stereochemistry of a new stereocenter. | Derivatization of a chiral derivative of this compound where the existing chirality influences the outcome of subsequent reactions. |

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 4-Fluoro-1-(2-nitrophenyl)piperidine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

While specific experimental data for this compound is not extensively published, analysis of close structural analogues like 1-(2-nitrophenyl)piperazine (B181537) allows for the prediction of its spectral features. scispace.comresearchgate.net The piperidine (B6355638) ring typically exists in a rapidly inverting chair conformation at room temperature. The fluorine atom at the C4 position can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable to minimize steric hindrance.

¹H NMR: The proton spectrum would show distinct signals for the aromatic and piperidine protons. The protons on the 2-nitrophenyl group are expected to appear in the downfield region (approx. 7.0-8.0 ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group. The piperidine protons would produce more complex multiplets in the upfield region (approx. 1.5-3.5 ppm). The proton at C4 (geminal to the fluorine) would exhibit splitting from both adjacent protons and the fluorine atom (²J-H,F coupling).

¹³C NMR: The carbon spectrum would show four distinct signals for the aromatic ring and, depending on the rate of conformational exchange, up to five signals for the piperidine ring. The carbon atom bonded to the fluorine (C4) would show a large one-bond coupling constant (¹J-C,F), which is characteristic of C-F bonds. The carbon atoms of the nitrophenyl ring would appear in the 120-150 ppm range, with the carbon bearing the nitro group being significantly deshielded.

¹⁹F NMR: This technique is highly sensitive to the local environment of the fluorine atom and is crucial for confirming its presence and substitution pattern. nih.gov A single resonance would be expected for the fluorine atom on the piperidine ring, with its chemical shift providing information about its electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogues)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |

| Nitrophenyl Ring | |||

| C1' | - | ~145 | |

| C2' | - | ~140 | |

| C3'-C6' | 7.0 - 8.0 (multiplets) | 120 - 135 | ³J-H,H (ortho, meta), ⁴J-H,H (para) |

| Piperidine Ring | |||

| C2, C6 (equatorial) | ~3.2 - 3.5 (multiplet) | ~50 | ²J-H,H (geminal), ³J-H,H (vicinal) |

| C3, C5 (axial & eq.) | ~1.6 - 2.0 (multiplets) | ~25-30 | ²J-H,H, ³J-H,H |

| C4 | ~4.5 - 4.8 (doublet of triplets) | ~85-90 | ¹J-C,F (~170-190 Hz), ²J-H,F (~20-50 Hz) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental formula (C₁₁H₁₃FN₂O₂). The expected monoisotopic mass is approximately 224.0961 g/mol . nih.gov

The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) at m/z 224. The fragmentation pattern can provide valuable structural clues. While a specific spectrum for the target compound is not available, data from the analogue 1-(4-nitrophenyl)piperidine (B1293623) (lacking fluorine and with a different nitro position) can be used for prediction. nist.gov Key fragmentation pathways would likely include:

Loss of the nitro group: A peak corresponding to [M - NO₂]⁺.

Cleavage of the piperidine ring: Alpha-cleavage next to the nitrogen atom is common for piperidines, leading to the formation of various charged fragments.

Fragmentation of the aromatic ring: Loss of small molecules like CO or HCN from the phenyl ring after initial cleavages.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value (Predicted) | Ion Identity | Description |

| 224 | [C₁₁H₁₃FN₂O₂]⁺ | Molecular Ion (M⁺) |

| 178 | [M - NO₂]⁺ | Loss of the nitro group |

| 149 | [C₉H₉FN]⁺ | Fragment resulting from piperidine ring cleavage |

| 122 | [C₆H₄NO₂]⁺ | 2-nitrophenyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. The IR spectrum of this compound would be dominated by characteristic absorptions of the nitro and aromatic groups. spectroscopyonline.comorgchemboulder.com

N-O Stretching: The nitro group produces two very strong and characteristic bands: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.com

Aromatic C-H Stretching: A peak just above 3000 cm⁻¹ (e.g., ~3030 cm⁻¹) is indicative of C-H bonds on the benzene (B151609) ring. pressbooks.pub

Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹ (approx. 2850-2950 cm⁻¹) correspond to the C-H bonds of the piperidine ring.

C=C Stretching: Aromatic ring stretching vibrations appear in the 1600-1450 cm⁻¹ region.

C-N Stretching: The aryl-N bond stretch would appear around 1300 cm⁻¹.

C-F Stretching: A strong absorption in the 1400-1000 cm⁻¹ region would confirm the presence of the carbon-fluorine bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. Aromatic compounds typically exhibit strong absorption in the UV range. pressbooks.pub The spectrum of this compound is expected to show characteristic absorption bands arising from:

π → π transitions:* These high-energy transitions are associated with the electrons in the π-system of the nitrophenyl ring and typically occur below 280 nm.

n → π transitions:* A weaker absorption at a longer wavelength may be observed, corresponding to the transition of a non-bonding electron from an oxygen atom of the nitro group to an anti-bonding π* orbital.

Table 3: Predicted Principal IR and UV-Vis Absorption Data

| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| IR | ~3030 | Aromatic C-H Stretch |

| 2850 - 2950 | Aliphatic C-H Stretch | |

| 1550 - 1475 | Asymmetric N-O Stretch (NO₂) | |

| 1360 - 1290 | Symmetric N-O Stretch (NO₂) | |

| 1400 - 1000 | C-F Stretch | |

| UV-Vis | ~210 nm, ~270 nm | π → π* transitions (Nitrophenyl ring) |

| >300 nm | n → π* transition (NO₂) |

X-ray Crystallography for Solid-State Structural Determination of Analogues and Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and how it packs in a crystal lattice.

While a crystal structure for this compound itself has not been reported in the reviewed literature, analysis of related N-substituted piperidine derivatives provides insight into the expected solid-state conformation. researchgate.net It is anticipated that the piperidine ring would adopt a chair conformation, which is its most stable form. The large 2-nitrophenyl substituent would likely occupy an equatorial position to minimize steric strain. The fluorine atom at the C4 position could be either axial or equatorial, and its orientation would be fixed in the crystal lattice. Crystallographic analysis would also detail the planarity of the nitro group relative to the benzene ring and the orientation of the phenyl ring with respect to the piperidine ring. Such data is invaluable for confirming stereochemistry and understanding intermolecular interactions like hydrogen bonding or π-stacking that stabilize the crystal structure. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO, MEP)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of 4-Fluoro-1-(2-nitrophenyl)piperidine. These calculations provide a detailed picture of electron distribution and molecular orbital energies.

Electronic Structure and Molecular Orbitals: The optimized geometry of this compound is characterized by a piperidine (B6355638) ring in a stable chair conformation linked to a 2-nitrophenyl group. Due to steric hindrance, the phenyl ring is not coplanar with the piperidine ring. The presence of the strongly electron-withdrawing nitro (NO₂) group significantly influences the electronic properties of the entire molecule. scispace.com

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the molecule's chemical reactivity and electronic transitions. For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-nitrophenyl ring and the nitrogen atom of the piperidine ring. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitro group and the aromatic ring, indicating that this region is the most likely site for nucleophilic attack. rhhz.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests higher reactivity and the potential for intramolecular charge transfer. imist.ma Based on DFT calculations for analogous nitrophenyl and piperidine derivatives, the predicted orbital energies for this compound are summarized below. scispace.comrhhz.net

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 to -7.0 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.0 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites of chemical reactivity. The MEP illustrates the electrostatic potential on the molecule's surface. readthedocs.io For this compound, the MEP map is expected to show distinct regions:

Negative Potential (Red/Yellow): The most electron-rich and negative regions are concentrated around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack and capable of acting as hydrogen bond acceptors. researchgate.net

Positive Potential (Blue): Electron-deficient regions with positive potential are located around the hydrogen atoms of the piperidine and phenyl rings, indicating sites for potential nucleophilic attack. mdpi.com

Neutral/Slightly Negative Potential (Green): The fluorine atom and the carbon framework of the rings would exhibit intermediate potential.

Conformational Analysis and Energy Landscapes

The conformational flexibility of the piperidine ring is a defining structural feature of this compound. Understanding its preferred conformations and the energy landscape governing them is crucial for predicting its interactions and properties.

The piperidine ring invariably adopts a chair conformation to minimize angular and torsional strain. The primary conformational question revolves around the orientation of the fluorine atom at the C4 position—whether it preferentially occupies an axial or equatorial position. nih.gov This preference is dictated by a subtle interplay of several factors:

Steric Effects: Traditionally, substituents on a six-membered ring prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions.

Electrostatic Interactions: The presence of the polar C-F bond and the nitrogen atom introduces significant electrostatic forces. Charge-dipole and dipole-dipole interactions between the C-F bond and the lone pair or substituents on the nitrogen can stabilize or destabilize certain conformers. d-nb.inforesearchgate.net

Hyperconjugation: Stereoelectronic effects, such as hyperconjugation between the axial C-H bonds and the antibonding orbital of the C-F bond (σC-H → σ*C-F), can provide additional stability to the axial conformer. d-nb.inforesearchgate.net

In many fluorinated piperidines, particularly when the nitrogen is protonated or substituted with an electron-withdrawing group, these electronic factors can overcome steric hindrance, leading to a surprising preference for the axial conformer. nih.govresearchgate.net Computational studies on similar systems suggest that the axial conformer of this compound could be significantly stabilized. d-nb.infohuji.ac.il The energy landscape would feature two primary minima corresponding to the axial-F and equatorial-F chair conformers, separated by an energy barrier corresponding to the ring inversion process.

| Conformer | Relative Free Energy (ΔG, kcal/mol) - Gas Phase (Predicted) | Relative Free Energy (ΔG, kcal/mol) - Polar Solvent (Predicted) | Key Stabilizing/Destabilizing Factors |

|---|---|---|---|

| Axial-Fluorine | 0.0 - 0.5 | 0.0 | Stabilized by hyperconjugation and electrostatic interactions. |

| Equatorial-Fluorine | 0.0 | 0.2 - 0.8 | Favored by sterics, but destabilized by unfavorable dipole interactions. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide insights into static structures and energies, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the atomic motions of the molecule, allowing for comprehensive conformational sampling and the explicit study of environmental effects. nih.gov

For this compound, MD simulations would be employed to:

Explore Conformational Space: By simulating the molecule's movement over nanoseconds or longer, MD can map the accessible conformations, including the equilibrium between the axial-F and equatorial-F chair forms and the pathways for ring inversion. This provides a more complete picture of the molecule's flexibility than static calculations alone.

Analyze Solvent Effects: The conformational preferences of fluorinated piperidines are known to be sensitive to the solvent environment. d-nb.info MD simulations using explicit solvent models (e.g., boxes of water, DMSO, or chloroform (B151607) molecules) can accurately capture specific solute-solvent interactions like hydrogen bonding and dielectric effects. github.comnih.govnih.gov Such simulations could predict how the axial/equatorial equilibrium shifts in different solvents, which is critical for understanding its behavior in various experimental conditions. For instance, polar solvents are expected to further stabilize the more polar conformer, potentially altering the energy landscape. d-nb.info

Computational Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. The most probable synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between 4-fluoropiperidine (B2509456) and an activated nitrobenzene (B124822), such as 1-chloro-2-nitrobenzene (B146284) or 1-fluoro-2-nitrobenzene (B31998).

Theoretical methods can be used to model this entire reaction pathway:

Reactant and Product Optimization: The geometries of the reactants (4-fluoropiperidine, 1-chloro-2-nitrobenzene) and the product (this compound) are optimized to find their lowest energy states.

Transition State (TS) Searching: Computational algorithms are used to locate the high-energy transition state structure that connects the reactants to the products. For an SNAr reaction, this would involve modeling the formation of the Meisenheimer complex intermediate. mdpi.com

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction. A lower activation energy indicates a faster reaction.

Reaction Coordinate Mapping: By mapping the energy changes along the reaction coordinate (Intrinsic Reaction Coordinate, IRC), the entire mechanistic pathway can be visualized, confirming that the identified transition state correctly links the reactants and products. researchgate.net

These calculations provide deep mechanistic insights, helping to rationalize experimental outcomes or predict the feasibility of different synthetic strategies under various conditions. nih.gov

In Silico Modeling of Molecular Interactions

In silico techniques, particularly molecular docking, are essential for predicting how a small molecule like this compound might interact with a biological macromolecule, such as a protein receptor or enzyme. nih.gov These methods are fundamental in drug discovery for identifying potential lead compounds and understanding their mechanism of action.

The process of molecular docking involves:

Preparation of Receptor and Ligand: A three-dimensional structure of the target protein is obtained, typically from a crystallographic database. The structure of the ligand (this compound) is computationally generated and optimized.

Docking Simulation: A docking algorithm systematically samples a vast number of possible orientations and conformations of the ligand within the binding site of the protein. d-nb.info

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-scoring poses are then analyzed to identify key molecular interactions. bohrium.com

For this compound, the key structural features that would govern its interactions include:

Hydrogen Bond Acceptors: The oxygen atoms of the nitro group and the fluorine atom can act as hydrogen bond acceptors.

Hydrophobic Regions: The phenyl and piperidine rings provide hydrophobic surfaces that can engage in van der Waals and hydrophobic interactions with nonpolar residues in a binding pocket.

π-Interactions: The nitrophenyl ring can participate in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

By identifying the most probable binding mode and the specific interactions that stabilize the ligand-protein complex, molecular docking provides a rational basis for the molecule's potential biological activity and can guide the design of more potent analogs. researchgate.net

Applications in Synthetic Organic Chemistry

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

4-Fluoro-1-(2-nitrophenyl)piperidine serves as an important building block for introducing the 4-fluoropiperidine (B2509456) motif into larger, more complex molecules. The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties. tandfonline.com The fluorine atom at the 4-position of the piperidine (B6355638) ring can increase metabolic stability by blocking potential sites of oxidation. acs.org Furthermore, its high electronegativity can lower the basicity (pKa) of the piperidine nitrogen, which can improve a molecule's oral bioavailability and modify its binding affinity to target proteins. tandfonline.comacs.org

The 2-nitrophenyl group, while synthetically useful in its own right, primarily functions as a masked precursor to a 2-aminophenyl group. Therefore, chemists utilize this compound to construct molecules where a 4-fluoropiperidine moiety is ultimately linked to a heterocyclic system derived from an aniline (B41778) precursor. This strategic use allows for the convergent synthesis of complex structures found in various biologically active compounds. nih.gov

Table 1: Physicochemical Impact of the 4-Fluoropiperidine Moiety

| Structural Feature | Influence on Molecular Properties | Application in Complex Molecule Synthesis |

|---|---|---|

| Fluorine at C-4 Position | Blocks metabolic oxidation; enhances stability. acs.org | Design of more robust drug candidates with longer half-lives. |

| Fluorine at C-4 Position | Lowers the pKa of the piperidine nitrogen. tandfonline.com | Improves pharmacokinetic profiles, such as membrane permeation and bioavailability. tandfonline.com |

| Piperidine Scaffold | A common and privileged structure in FDA-approved drugs, often imparting favorable solubility and 3D geometry. nih.govdigitellinc.com | Incorporation into novel therapeutic agents for a wide range of diseases. mdpi.com |

Intermediate in the Preparation of Diverse Organic Scaffolds

The primary utility of this compound as a synthetic intermediate lies in the chemical reactivity of the 2-nitrophenyl group. The nitro group can be readily reduced to an amine, yielding the key intermediate, 1-(2-aminophenyl)-4-fluoropiperidine. This transformation unlocks a pathway to a variety of fused heterocyclic scaffolds.

The resulting aniline derivative is perfectly poised for intramolecular cyclization reactions. For example, reaction with phosgene (B1210022) or its equivalents can lead to the formation of a benzimidazolone scaffold. Condensation with carboxylic acids or their derivatives can yield benzimidazoles, while reaction with 1,2-dicarbonyl compounds can produce quinoxalines. This makes this compound a valuable precursor for creating libraries of complex, rigid scaffolds that are of significant interest in drug discovery. digitellinc.commdpi.com The piperidine derivatives themselves are versatile intermediates for further chemical modifications. nih.govnih.gov

Table 2: Synthetic Routes to Organic Scaffolds from this compound

| Starting Intermediate | Reagent/Condition | Resulting Organic Scaffold |

|---|---|---|

| 1-(2-aminophenyl)-4-fluoropiperidine | Formic Acid (or orthoesters) | 4-Fluoro-1-(benzimidazol-1-yl)piperidine |

| 1-(2-aminophenyl)-4-fluoropiperidine | Phosgene Equivalents (e.g., CDI) | 1-(4-Fluoropiperidin-1-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one |

| 1-(2-aminophenyl)-4-fluoropiperidine | Glyoxal or other 1,2-dicarbonyls | 1-(4-Fluoropiperidin-1-yl)quinoxaline |

| 1-(2-aminophenyl)-4-fluoropiperidine | Diazotization followed by cyclization | Fluoropiperidinyl-substituted Benzotriazole |

Utility as a Reagent in Specific Chemical Transformations

The utility of this compound is defined by specific, predictable chemical transformations centered on its functional groups.

The most critical transformation is the reduction of the nitro group . This reaction is typically high-yielding and can be accomplished under various conditions, offering flexibility in multi-step syntheses. Common reagents used for this purpose include:

Catalytic hydrogenation (e.g., H₂, Pd/C)

Metal-acid systems (e.g., Sn/HCl, Fe/HCl)

Transfer hydrogenation (e.g., ammonium (B1175870) formate, Pd/C)

Stannous chloride (SnCl₂)

Exploration in Polymer Synthesis and Advanced Coatings Chemistry

While primarily used in small molecule synthesis, the chemical structure of this compound suggests a potential role in materials science, specifically in the synthesis of high-performance polymers. After the reduction of the nitro group to form 1-(2-aminophenyl)-4-fluoropiperidine, the resulting molecule contains two distinct amine functionalities: a primary aromatic amine and a tertiary aliphatic amine.

The presence of the primary amine allows this molecule to act as a monomer in polymerization reactions. For instance, it could be reacted with diacyl chlorides or dianhydrides to form fluorinated polyamides or polyimides, respectively. The incorporation of fluorine atoms into polymer backbones is known to impart desirable properties such as enhanced thermal stability, chemical resistance, lower dielectric constants, and reduced moisture absorption. kpi.uarsc.orgacs.org The bulky, non-planar 4-fluoropiperidine substituent would likely disrupt polymer chain packing, potentially increasing solubility and improving the optical transparency of the resulting polymer films. rsc.orgnih.gov This could make such polymers suitable for applications in microelectronics and advanced coatings. rsc.orgmdpi.com

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of strong acids like nitric and sulfuric acid, which present environmental and safety challenges. nih.govnih.govnumberanalytics.com Similarly, the introduction of fluorine into piperidine (B6355638) scaffolds can be a multi-step and inefficient process. nih.govacs.org Consequently, a major thrust of future research is the development of greener and more sustainable synthetic pathways.

One promising approach is the dearomatization-hydrogenation of fluoropyridine precursors. nih.govsciencedaily.com This one-pot rhodium-catalyzed process allows for the highly diastereoselective formation of substituted all-cis-(multi)fluorinated piperidines. nih.gov Adapting this methodology for the synthesis of 4-Fluoro-1-(2-nitrophenyl)piperidine could offer a more streamlined and atom-economical route. Another avenue involves the use of alternative nitrating agents, such as nitronium salts (e.g., nitronium tetrafluoroborate), which can operate under milder conditions. numberanalytics.com

Key areas for future investigation in sustainable synthesis include:

Catalytic Hydrogenation: Developing robust and selective heterogeneous palladium catalysts for the reduction of fluoropyridines to fluorinated piperidines, minimizing hydrodefluorination byproducts. acs.org

Enzyme-Mediated Synthesis: Exploring biocatalytic methods for both the nitration and fluorination steps to enhance selectivity and reduce environmental impact.

Three-Component Ring Transformations: Utilizing dinitropyridone as a safe synthetic equivalent of unstable nitromalonaldehyde (B3023284) in reactions with a ketone and a nitrogen source to construct the core structure under mild conditions. mdpi.com

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Dearomatization-Hydrogenation | High diastereoselectivity, one-pot procedure | Catalyst cost and sensitivity, substrate scope |

| Alternative Nitrating Agents | Milder reaction conditions, improved selectivity | Reagent availability and cost |

| Heterogeneous Catalysis | Catalyst recyclability, simplified purification | Catalyst deactivation, control of selectivity |

| Biocatalysis | High selectivity, environmentally benign | Enzyme stability and availability, reaction rates |

Exploration of Unconventional Reaction Pathways for Functionalization

Beyond novel synthetic routes to the core structure, significant research is directed towards the late-stage functionalization of the this compound scaffold. This allows for the rapid generation of diverse analogues for biological screening. Unconventional methods like photoredox catalysis are at the forefront of this exploration. researchgate.netnih.govchemrxiv.org

Visible-light-mediated photoredox catalysis enables the direct C–H functionalization of amines, offering a powerful tool for modifying the piperidine ring. researchgate.netresearchgate.net This technique can be used for α-amino C–H arylation, allowing for the introduction of various aryl groups onto the piperidine scaffold with high diastereoselectivity. nih.govchemrxiv.org The application of this methodology to this compound could yield a library of novel derivatives.

Future research in this area will likely focus on:

Regiodivergent Functionalization: Developing photocatalytic methods that can selectively target either the α- or β-positions of the piperidine ring for functionalization. researchgate.net

Decarboxylative Arylation: Employing metallaphotoredox catalysis for the decarboxylative coupling of amino acid derivatives to introduce substituents onto the piperidine ring. acs.org

[4+2] Annulation Approaches: Utilizing palladium-catalyzed annulation strategies with α-fluoro-β-ketoester starting materials to construct highly functionalized 3-fluoropiperidine (B1141850) derivatives that can be further elaborated. nih.gov

| Functionalization Method | Target Position | Key Features |

| Photoredox C-H Arylation | α-amino position | High diastereoselectivity, mild conditions |

| Regiodivergent Photocatalysis | α- or β-position | Controllable selectivity based on reaction conditions |

| Decarboxylative Coupling | Varies with precursor | Utilizes readily available amino acids |

| [4+2] Annulation | Builds the ring | Creates highly functionalized piperidines |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of nitroaromatic compounds can involve energetic intermediates and exothermic reactions, posing scale-up challenges in traditional batch processes. pharmtech.com Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers a safer, more efficient, and scalable alternative. soci.orgmdpi.comresearchgate.net

The integration of flow chemistry with automated platforms can enable high-throughput synthesis and optimization of reaction conditions for the production of this compound and its derivatives. soci.orgnih.gov Key advantages include precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. mdpi.com Furthermore, the small reactor volumes in flow systems minimize the risks associated with handling potentially explosive intermediates like diazonium salts, which can be generated and consumed in situ. pharmtech.com

Future directions in this domain include:

Telescoped Synthesis: Designing multi-step flow processes where intermediates are directly channeled from one reactor to the next without isolation and purification, significantly reducing waste and processing time. nih.gov

Real-time Reaction Monitoring: Integrating in-line analytical techniques (e.g., LC/MS) to enable real-time monitoring and optimization of the synthesis. soci.org

Heterogeneous Flow Reactors: Developing packed-bed reactors with immobilized catalysts or reagents to simplify purification and enhance sustainability. mdpi.com

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the chemical behavior of molecules like this compound. mdpi.comscielo.org.mxresearchgate.net DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.comlongdom.org

By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's susceptibility to nucleophilic or electrophilic attack. researchgate.net This information is crucial for designing new synthetic reactions and understanding potential biological interactions. For instance, computational studies can elucidate how the electron-withdrawing nature of the fluoro and nitro groups influences the reactivity of the piperidine and phenyl rings. nih.gov

Future applications of computational modeling in the study of this compound will likely involve:

Reaction Mechanism Elucidation: Using DFT to model transition states and reaction pathways to optimize existing synthetic methods and design new ones.

Predictive Toxicology: Employing computational models to predict the potential toxicity and metabolic fate of new derivatives, helping to prioritize compounds for synthesis and testing. researchgate.net

In Silico Screening: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual libraries of derivatives, thereby guiding synthetic efforts towards the most promising candidates.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Reactivity Analysis | HOMO/LUMO energies, electrostatic potential, bond strengths |

| Molecular Dynamics (MD) | Conformational Analysis | Stable conformations, interaction with solvents |

| QSAR Modeling | Bioactivity Prediction | Binding affinity, enzyme inhibition |

| ADMET Prediction | Drug-likeness | Absorption, Distribution, Metabolism, Excretion, Toxicity |

Q & A

Q. What methodologies are recommended for resolving contradictions in crystallographic data versus computational structural predictions for this compound?

- Methodological Answer :

- Re-refinement : Re-analyze X-ray data (e.g., SHELXL) with improved disorder modeling for flexible groups.

- CCSD(T) calculations : Validate computational geometries against high-level theory.

- Synchrotron studies : Collect higher-resolution (<1.0 Å) data to resolve ambiguities in bond lengths/angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.